![molecular formula C14H8Br3N B043047 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 876063-64-8](/img/structure/B43047.png)
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
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Description
Scientific Research Applications
Proteomics Research
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile: is utilized in proteomics research as a biochemical tool. Its brominated structure makes it a valuable compound for probing protein interactions and functions. The tribromomethyl group can act as a heavy atom for X-ray crystallography, aiding in the determination of protein structures .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its rigid biphenyl structure provides stability to the frameworks, which are used for gas storage, separation, and catalysis .
Antibacterial Agents
Derivatives of biphenyl compounds, like 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile , have shown potential as antibacterial agents. They are being studied for their efficacy against antibiotic-resistant bacteria, which is a growing concern in public health .
Luminescent Materials
The compound’s structure is conducive to the development of luminescent materials. These materials have applications in optoelectronics, such as light-emitting diodes (LEDs), due to their ability to emit light upon electrical stimulation or photon absorption .
Liquid Crystalline Properties
Biphenyl derivatives exhibit liquid crystalline properties, which are valuable in the display technology industry. The compound’s molecular symmetry and rigidity contribute to the formation of liquid crystal phases used in LCD screens .
Electrochemical Applications
The presence of a tribromomethyl group in 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile adds redox-active centers to the molecule. This feature is exploited in the development of materials for energy storage applications, such as batteries and supercapacitors .
properties
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
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